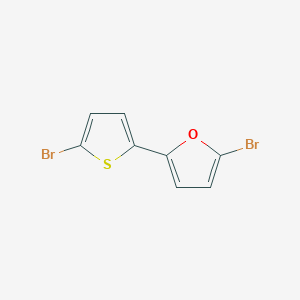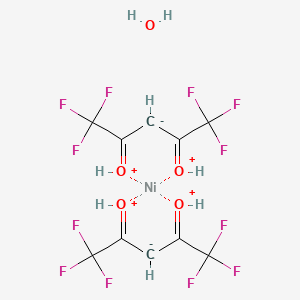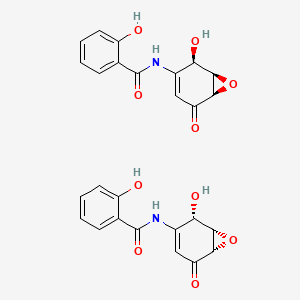![molecular formula C32H28NO3PRh B15250277 Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium is a complex organometallic compound with the molecular formula C32H27NO3PRh. This compound is known for its unique coordination structure, where the rhodium center is bonded to a carbonyl group, a quinolinecarboxylato ligand, and three tris(3-methylphenyl)phosphine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium typically involves the reaction of rhodium carbonyl chloride with 2-quinolinecarboxylic acid and tris(3-methylphenyl)phosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the formation of the desired complex, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: Reduction reactions can convert the rhodium center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace one or more ligands with other coordinating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species. Substitution reactions can result in a variety of new complexes with different ligands.
科学的研究の応用
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium has several scientific research applications, including:
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological molecules.
Biological Studies: The compound is used in studies to understand its interactions with proteins and nucleic acids, which can provide insights into its mechanism of action and potential biological effects.
作用機序
The mechanism by which Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium exerts its effects involves coordination to various molecular targets. The rhodium center can interact with electron-rich sites on substrates, facilitating catalytic transformations. The quinolinecarboxylato ligand provides additional stabilization and specificity, while the tris(3-methylphenyl)phosphine ligands enhance the compound’s solubility and reactivity .
類似化合物との比較
Similar Compounds
- Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(4-methylphenyl)phosphine]rhodium
- Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(2-methylphenyl)phosphine]rhodium
- Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(phenyl)phosphine]rhodium
Uniqueness
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence the compound’s steric and electronic properties. This can result in different reactivity and selectivity compared to its analogs with varying substituents on the phenyl rings .
特性
分子式 |
C32H28NO3PRh |
|---|---|
分子量 |
608.4 g/mol |
IUPAC名 |
carbon monoxide;quinoline-2-carboxylate;rhodium;tris(3-methylphenyl)phosphanium |
InChI |
InChI=1S/C21H21P.C10H7NO2.CO.Rh/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;1-2;/h4-15H,1-3H3;1-6H,(H,12,13);; |
InChIキー |
PJHHBOWQCQLHHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)[PH+](C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[C-]#[O+].C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
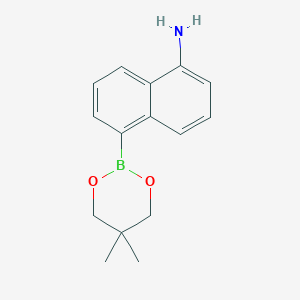
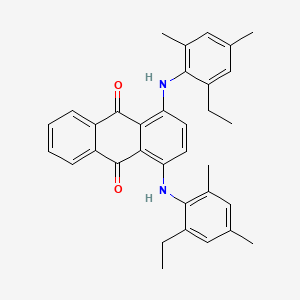
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

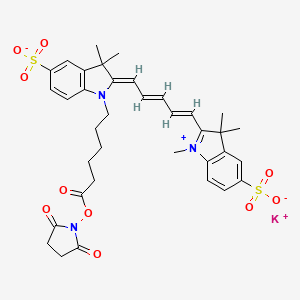
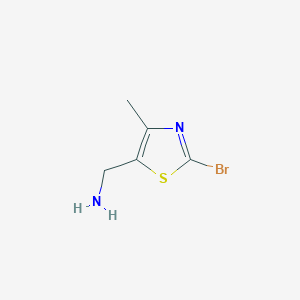


![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
